molecular formula C20H12Cl2N2OS B6577261 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide CAS No. 324764-53-6

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide

Cat. No. B6577261
CAS RN: 324764-53-6
M. Wt: 399.3 g/mol
InChI Key: BLWQXMMIJPVNQL-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a type of heterocyclic compound, which are widely used in various fields due to their diverse biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide” is characterized by the presence of a benzothiazole moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazoles undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis. Researchers have compared the inhibitory concentrations of these newly synthesized molecules with standard reference drugs . The structure-activity relationships of these derivatives, along with molecular docking studies, aim to identify potent inhibitors with enhanced anti-tubercular activity.

Metal Extraction Ligands

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide and related compounds have been explored as ligands for metal extraction. Their ability to coordinate with metal ions makes them valuable in applications such as solvent extraction and separation processes .

Biological Activities

These benzothiazole derivatives exhibit diverse biological activities:

Optical Materials

In addition to their biological applications, these compounds have been explored for their optical properties. Researchers have investigated their potential as materials for optoelectronic devices and sensors .

Antibacterial Activity

A study synthesized N-1,3-benzothiazol-2-ylbenzamides and evaluated their antimicrobial activity against bacteria such as Enterococcus faecalis, Escherichia coli, and Staphylococcus aureus .

Wnt Antagonist and Other Targets

Benzothiazole derivatives have been studied as inhibitors of Wnt antagonist DKK and cytosolic phospholipase A2α. These targets are relevant in cancer and inflammatory pathways .

Future Directions

The future directions for “N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. The development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2OS/c21-13-9-12(10-14(22)11-13)19(25)23-16-6-2-1-5-15(16)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWQXMMIJPVNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide

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